4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Description
4-Amino-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione (CAS: 87254-66-8) is a bicyclic heterocyclic compound featuring a benzothiophene core with a sulfone group (S=O₂) at the 1-position and an amino (-NH₂) substituent at the 4-position. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol . Structurally, it combines aromatic and non-aromatic features: the benzothiophene ring is fused with a dihydrothiophene ring system, stabilized by the electron-withdrawing sulfone group.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZYTQFTDSQYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with maleic anhydride, followed by oxidation to introduce the 1,1-dioxide functionality . The reaction conditions often include the use of solvents such as acetic acid and oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,1-dioxide functionality to other forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives. Substitution reactions can introduce various alkyl or acyl groups at the amino position.
Scientific Research Applications
4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiophene ring system can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The absence of an amino group in 2,3-dihydro-1λ⁶-benzothiophene-1,1-dione (CAS 14315-13-0) reduces its molecular weight by ~15 g/mol compared to the 4-amino derivative, highlighting the impact of functional groups on molecular mass .
- Substituent position significantly alters reactivity: The 4-amino derivative (primary amine) is distinct from the 3-methylamino derivative (secondary amine), which introduces steric and electronic differences .
- Salt formation: The hydrochloride salt of the 3-methylamino derivative (CAS 1423034-60-9) demonstrates enhanced stability for handling but lacks reported molecular weight data .
- Core heterocycle variation: 4-Amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione (CAS 2167953-25-3) replaces the thiophene ring with a benzothiazine system, altering ring strain and conjugation patterns .
Physicochemical and Stability Data
- Solubility and Boiling Points: Limited data are available, but the parent compound 2,3-dihydro-1λ⁶-benzothiophene-1,1-dione (CAS 14315-13-0) has a boiling point of 361.6°C and density of 1.344 g/cm³, suggesting high thermal stability . Derivatives with amino groups likely exhibit improved solubility in polar solvents due to hydrogen-bonding capacity.
- Storage Conditions: Most derivatives, including the 4-amino compound, are stable at room temperature when sealed, though hygroscopicity may vary .
Research and Application Notes
- Biological Relevance: The 4-amino derivative’s primary amine may enhance interactions with biological targets (e.g., enzymes or receptors) compared to methyl-substituted or non-amino analogs, though specific studies are absent in the provided evidence .
Biological Activity
4-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS Number: 1469093-36-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9NO2S
- Molecular Weight : 183.2276 g/mol
- SMILES Notation : Nc1cccc2c1CCS2(=O)=O
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15 | Induction of apoptosis |
| WM115 (Melanoma) | 20 | DNA damage and caspase activation |
| MCF7 (Breast cancer) | 25 | Inhibition of cell proliferation |
The compound's efficacy was evaluated through WST-1 assays that measure cell viability. The results indicated significant cytotoxicity in hypoxic conditions, suggesting its potential as a bioreductive agent targeting tumor microenvironments .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells through the activation of caspases, specifically caspase 3 and 7. This was confirmed using caspase activity assays .
- DNA Damage : It has been shown to cause DNA damage in tumor cells, leading to cell cycle arrest and subsequent apoptosis. The use of DNA damage assays corroborated the compound's ability to induce significant genomic instability in treated cells .
- Hypoxia Selectivity : The compound demonstrates selective toxicity towards hypoxic tumor cells, making it a candidate for further development as a targeted anticancer therapy .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Lung Adenocarcinoma : In a study published in 2014, researchers evaluated the effects of various benzimidazole derivatives similar to this compound. The findings indicated that compounds with similar structures exhibited pronounced cytotoxicity under hypoxic conditions, suggesting a common mechanism that could be applicable to our compound .
- Evaluation Against Melanoma Cells : Another study focused on melanoma cells showed that treatment with this compound resulted in significant apoptosis and reduced cell viability. The study highlighted its potential as a therapeutic agent for aggressive skin cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
